N-(3,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Overview
Description
N-(3,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.15287181 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity
- Research on compounds structurally related to N-(3,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide has shown effectiveness in herbicidal activities. For instance, a study on the crystal structure and herbicidal activity of a compound with a dimethoxyphenyl component demonstrated its efficacy in controlling unwanted vegetation Liu et al., 2008.
Antidepressant Potential
- Compounds with dimethoxyphenyl and related structures have been investigated for their potential as antidepressants. A study described the synthesis of compounds, including those with dimethylamino and diphenyl components, which showed promise as antidepressants with reduced side effects compared to traditional treatments D. M. Bailey et al., 1985.
Anticonvulsant Studies
- Research into the anticonvulsant properties of N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share a similarity in the use of propanamide groups, has indicated their potential for use against generalized seizures. These compounds were found to be active in various seizure test models, highlighting their therapeutic potential A. Idris et al., 2011.
Antitumor Activity
- The design, synthesis, and evaluation of certain benzyl-substituted quinazolinones for antitumor activity have been conducted. Compounds with methoxyphenyl components have shown significant broad-spectrum antitumor activity, illustrating the potential for developing new anticancer therapies Ibrahim A. Al-Suwaidan et al., 2016.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-25-15-8-7-12(11-16(15)26-2)20-17(22)9-10-21-18(23)13-5-3-4-6-14(13)19(21)24/h3-4,7-8,11,13-14H,5-6,9-10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUOIURDDUKYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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